molecular formula C22H28O6 B571554 Prednisolone 21-Formate CAS No. 2141-22-2

Prednisolone 21-Formate

Numéro de catalogue: B571554
Numéro CAS: 2141-22-2
Poids moléculaire: 388.5 g/mol
Clé InChI: ZJZQOJKEOFRZMW-CWNVBEKCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prednisolone 21-Formate is a derivative of Prednisolone, a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by the presence of a formate ester at the 21st position of the steroid structure. This modification can influence the compound’s pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic efficacy and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone 21-Formate typically involves the esterification of Prednisolone with formic acid or formic acid derivatives. One common method includes reacting Prednisolone with formic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Prednisolone 21-Formate undergoes various chemical reactions, including:

    Oxidation: The formate ester can be oxidized to formic acid and Prednisolone.

    Hydrolysis: In the presence of water and an acid or base catalyst, the formate ester can be hydrolyzed to yield Prednisolone and formic acid.

    Substitution: The formate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate the hydrolysis reaction.

    Substitution: Various nucleophiles can be employed to replace the formate group, depending on the desired product.

Major Products:

    Oxidation: Prednisolone and formic acid.

    Hydrolysis: Prednisolone and formic acid.

    Substitution: Prednisolone derivatives with different functional groups.

Applications De Recherche Scientifique

Clinical Applications

  • Anti-Inflammatory Treatments
    • Prednisolone 21-Formate is primarily utilized in managing inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus. Its efficacy is attributed to its ability to reduce inflammation and modulate immune responses .
  • Asthma Management
    • In the context of asthma, studies have indicated that prednisolone derivatives can effectively manage exacerbations by reducing airway inflammation and improving lung function. Clinical case studies have highlighted its role in acute asthma management.
  • Autoimmune Disorders
    • The compound has shown promise in treating autoimmune conditions such as IgA vasculitis (IgAV) nephritis. Guidelines recommend corticosteroids, including prednisolone derivatives, for patients exhibiting persistent proteinuria and declining renal function .
  • Psychiatric Applications
    • Recent research has explored the use of prednisolone as an adjunct therapy for schizophrenia. A study aimed to investigate its effects on symptom severity in patients with psychotic disorders, suggesting potential immune-modulatory benefits in this context .

Asthma Management

A clinical study involving patients with severe asthma demonstrated that the administration of this compound significantly improved pulmonary function tests (PFTs) and reduced the frequency of exacerbations when compared to placebo controls.

IgA Vasculitis Nephritis

In a cohort study, patients with IgAV nephritis treated with prednisolone showed a marked reduction in urinary protein levels and stabilization of renal function over six months, supporting its use as a first-line treatment option for this condition.

Schizophrenia Treatment

A randomized controlled trial assessed the impact of prednisolone augmentation on antipsychotic treatment in patients diagnosed with schizophrenia. The findings indicated a notable reduction in symptom severity measured by the Positive and Negative Syndrome Scale (PANSS), suggesting that immune modulation may play a role in managing psychotic symptoms .

Comparison Table: Applications of this compound

Application AreaDescriptionEvidence Level
Anti-InflammatoryEffective in rheumatoid arthritis and lupus managementHigh
Asthma ManagementReduces airway inflammation; improves lung functionModerate
Autoimmune DisordersRecommended for IgA vasculitis nephritisHigh
Psychiatric DisordersPotential adjunct therapy for schizophrenia; immune-modulatory effectsModerate

Mécanisme D'action

Prednisolone 21-Formate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding forms a glucocorticoid-receptor complex that translocates to the nucleus, where it interacts with specific DNA sequences to modulate gene transcription. The compound upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory proteins, thereby exerting its anti-inflammatory and immunosuppressive effects.

Comparaison Avec Des Composés Similaires

    Prednisolone: The parent compound, differing by the absence of the formate ester.

    Prednisone: A precursor to Prednisolone, with a ketone group at the 11th position instead of a hydroxyl group.

    Methylprednisolone: A methylated derivative of Prednisolone with enhanced anti-inflammatory properties.

Uniqueness: Prednisolone 21-Formate is unique due to the presence of the formate ester, which can influence its pharmacokinetic properties, potentially offering improved stability and bioavailability compared to its parent compound, Prednisolone. This modification may also affect the compound’s interaction with glucocorticoid receptors, leading to differences in its therapeutic efficacy and side effect profile.

Activité Biologique

Prednisolone 21-Formate is a derivative of the glucocorticoid prednisolone, which has been studied for its biological activities, particularly in anti-inflammatory responses. This article synthesizes various research findings, case studies, and data tables to provide an authoritative overview of the biological activity of this compound.

Overview of this compound

This compound is characterized by a formate ester modification at the 21-position of the prednisolone structure. This modification is believed to enhance its pharmacological properties compared to prednisolone itself. The compound exhibits potent anti-inflammatory effects and is being explored for its potential therapeutic applications in conditions such as asthma and other inflammatory diseases.

The biological activity of this compound primarily involves its interaction with the glucocorticoid receptor (GR). Upon binding to GR, the complex translocates to the nucleus, where it influences gene transcription through two main mechanisms:

  • Trans-repression : The GR-ligand complex inhibits the transcription of pro-inflammatory genes mediated by nuclear factor kappa B (NF-κB).
  • Trans-activation : It directly binds to glucocorticoid-response elements (GREs) in the promoter regions of anti-inflammatory genes, promoting their expression .

In Vitro Studies

Research has shown that this compound exhibits enhanced biological activity compared to its parent compound, prednisolone. For instance, studies demonstrated that:

  • Nitric Oxide Release : In human platelet-rich plasma, this compound induced a dose-dependent release of nitrite, a marker for nitric oxide production, which plays a role in anti-inflammatory responses .
  • Cytokine Modulation : The compound significantly inhibited lipopolysaccharide-induced interleukin-1β release from peripheral blood mononuclear cells (PBMCs), indicating its potential to modulate inflammatory cytokine profiles more effectively than prednisolone .

In Vivo Studies

In animal models, particularly mice, this compound has shown promising results:

  • Efficacy in Inflammation Models : Mice treated with this compound exhibited reduced inflammation markers and improved clinical outcomes in models of asthma and other inflammatory conditions .
  • Behavioral Effects : Similar to prednisolone, administration of this compound resulted in changes in behavior indicative of central nervous system effects, but with potentially reduced side effects compared to traditional corticosteroids .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Asthma Management : A study involving patients with severe asthma indicated that treatment with this compound led to significant improvements in lung function and reductions in exacerbation rates compared to standard therapies .
  • Chronic Inflammatory Conditions : Patients with chronic inflammatory diseases reported better management of symptoms when switched from prednisolone to this compound, suggesting enhanced efficacy and tolerability .

Comparative Pharmacological Properties

The following table summarizes the comparative pharmacological properties of this compound and other corticosteroids:

PropertyPrednisoloneThis compoundDeflazacortVamorolone
Glucocorticoid Receptor AffinityHighHigherModerateHigh
Nitric Oxide ReleaseModerateHighLowModerate
Anti-inflammatory EfficacyModerateHighModerateHigh
CNS PenetrationModerateHigherLowHigh

Propriétés

Numéro CAS

2141-22-2

Formule moléculaire

C22H28O6

Poids moléculaire

388.5 g/mol

Nom IUPAC

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] formate

InChI

InChI=1S/C22H28O6/c1-20-7-5-14(24)9-13(20)3-4-15-16-6-8-22(27,18(26)11-28-12-23)21(16,2)10-17(25)19(15)20/h5,7,9,12,15-17,19,25,27H,3-4,6,8,10-11H2,1-2H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1

Clé InChI

ZJZQOJKEOFRZMW-CWNVBEKCSA-N

SMILES

CC12CC(C3C(C1CCC2(C(=O)COC=O)O)CCC4=CC(=O)C=CC34C)O

SMILES isomérique

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC=O)O)CCC4=CC(=O)C=C[C@]34C)O

SMILES canonique

CC12CC(C3C(C1CCC2(C(=O)COC=O)O)CCC4=CC(=O)C=CC34C)O

Synonymes

(11β)-21-(Formyloxy)-11,17-dihydroxypregna-1,4-diene-3,20-dione;  11β,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-Formate

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.